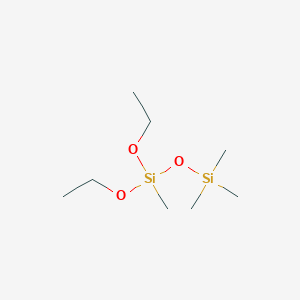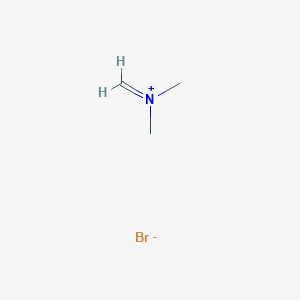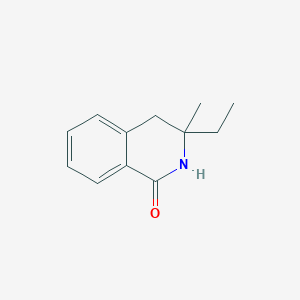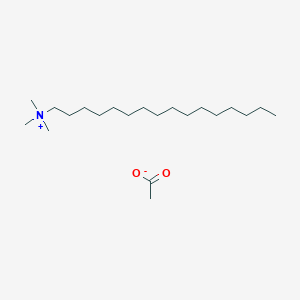
Ethyl 5-chloro-4-methyl-1h-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-chloro-4-methyl-1h-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This compound is characterized by the presence of a chloro group at the 5th position, a methyl group at the 4th position, and an ethyl ester group at the 2nd position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-4-methyl-1h-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 5-chloro-4-methylphenylhydrazine and ethyl glyoxylate. The reaction is carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 5-chloro-4-methyl-1h-indole-2-carboxylate undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic substitution: The chloro group at the 5th position can be replaced by other nucleophiles.
Reduction: The compound can be reduced to form the corresponding amine.
Oxidation: Oxidation reactions can lead to the formation of various oxidized derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as bromine or nitric acid under acidic conditions.
Nucleophilic substitution: Reagents like sodium methoxide or potassium cyanide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Electrophilic substitution: Products include brominated or nitrated derivatives.
Nucleophilic substitution: Products include substituted indoles with various nucleophiles.
Reduction: The corresponding amine derivative.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
科学的研究の応用
Ethyl 5-chloro-4-methyl-1h-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 5-chloro-4-methyl-1h-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
類似化合物との比較
Ethyl 5-chloro-4-methyl-1h-indole-2-carboxylate can be compared with other similar indole derivatives:
Ethyl 5-chloro-2-indolecarboxylate: Similar structure but lacks the methyl group at the 4th position.
Mthis compound: Similar structure but has a methyl ester instead of an ethyl ester.
Ethyl 5-chloro-6-fluoro-1h-indole-2-carboxylate: Similar structure but has a fluoro group at the 6th position.
These compounds share similar chemical properties but differ in their specific reactivity and biological activities.
特性
CAS番号 |
194870-67-2 |
|---|---|
分子式 |
C12H12ClNO2 |
分子量 |
237.68 g/mol |
IUPAC名 |
ethyl 5-chloro-4-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO2/c1-3-16-12(15)11-6-8-7(2)9(13)4-5-10(8)14-11/h4-6,14H,3H2,1-2H3 |
InChIキー |
WKPRKVVJCFOFFH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B14146450.png)
![N-(5-fluoro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14146458.png)
![2,4-Dimethylthieno[3,2-d]pyrimidine](/img/structure/B14146461.png)
![2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid](/img/structure/B14146462.png)



![1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14146482.png)

![5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14146508.png)

![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)

